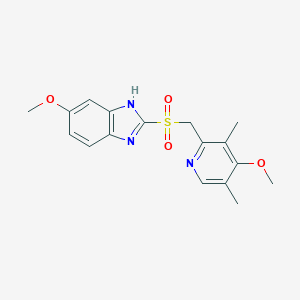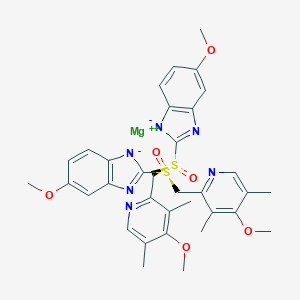
Lansoprazole Sulfone N-Oxide
Overview
Description
2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole , is a derivative of lansoprazole. Lansoprazole itself is a proton pump inhibitor (PPI) commonly used to treat acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfone N-oxide form represents a modification of the parent compound, potentially impacting its pharmacological properties .
Mechanism of Action
Target of Action
Lansoprazole Sulfone N-Oxide, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid secretion, making them an effective target for controlling conditions related to excessive acid secretion .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, the compound effectively suppresses this pathway, leading to a decrease in gastric acid production .
Pharmacokinetics
Lansoprazole is known to be metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and lansoprazole sulfone . 5-Hydroxylation of lansoprazole is mainly mediated by CYP2C19, whereas sulfoxidation is mediated by CYP3A4 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the reduction of gastric acid secretion. This can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the compound . Furthermore, the presence of other drugs can impact its metabolism, as CYP2C19 and CYP3A4, the enzymes responsible for its metabolism, are known to be affected by various drug interactions .
Biochemical Analysis
Biochemical Properties
Lansoprazole Sulfone N-Oxide, like Lansoprazole, is likely to interact with various enzymes and proteins within biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been extensively studied. It is known that Lansoprazole is metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .
Cellular Effects
Studies on Lansoprazole have shown that it has hepatoprotective effects in in vitro and in vivo rat models of liver injury . It inhibits the induction of several inflammatory mediators, partially through suppression of nuclear factor-kappa B, resulting in the prevention of fulminant liver failure .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. As a degradation product of Lansoprazole, it may share some of the mechanisms of action of the parent compound. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, reducing gastric acid secretion .
Temporal Effects in Laboratory Settings
It is known that this compound is a degradation product formed under oxidative conditions .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Lansoprazole have shown hepatoprotective effects in rat models of liver injury .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of Lansoprazole. Lansoprazole is extensively metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .
Preparation Methods
Synthetic Routes: The synthetic route to lansoprazole sulfone N-oxide involves introducing an N-oxide group onto the pyridine ring of lansoprazole. Specific reaction conditions and reagents are proprietary, but the transformation likely occurs via oxidation of the pyridine nitrogen using an oxidizing agent.
Industrial Production: Industrial-scale production methods for this compound are not widely disclosed. it is typically synthesized in specialized laboratories or research settings.
Chemical Reactions Analysis
Lansoprazole sulfone N-oxide can participate in various chemical reactions:
Oxidation: The N-oxide moiety makes it susceptible to further oxidation reactions.
Substitution: The benzimidazole ring may undergo substitution reactions.
Common Reagents: Oxidants (e.g., peracids), nucleophiles, and Lewis acids.
Major Products: These reactions may yield derivatives with altered pharmacological properties.
Scientific Research Applications
Lansoprazole sulfone N-oxide finds applications in several fields:
Medicine: Research into its potential as a novel PPI or other therapeutic agents.
Chemistry: Studying its reactivity and exploring new synthetic methodologies.
Biology: Investigating its effects on cellular processes.
Industry: Assessing its suitability for drug formulation or as a reference standard.
Comparison with Similar Compounds
While lansoprazole sulfone N-oxide is unique due to its N-oxide functionality, other PPI derivatives (e.g., omeprazole, esomeprazole) share similar mechanisms. These compounds collectively contribute to acid suppression therapy.
Properties
IUPAC Name |
2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635355 | |
| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-54-7 | |
| Record name | Lansoprazole sulfone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


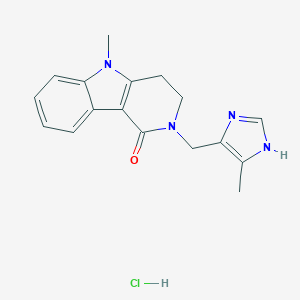
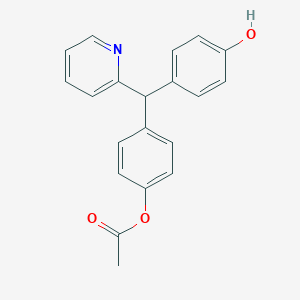

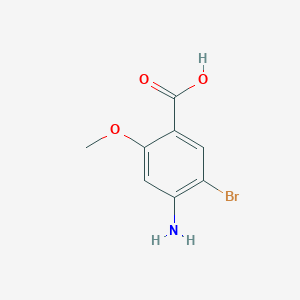
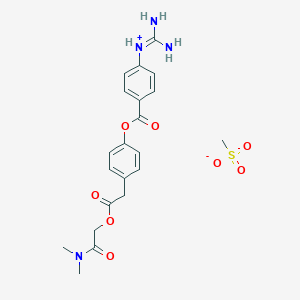
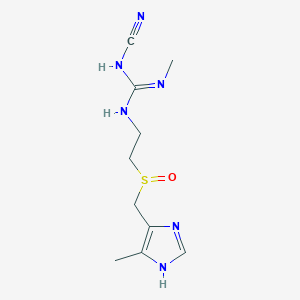
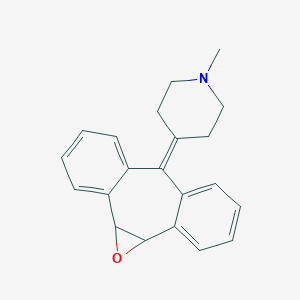


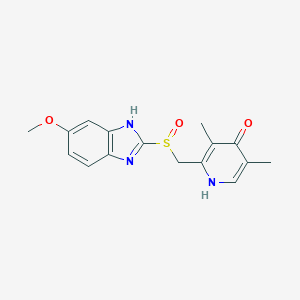
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

